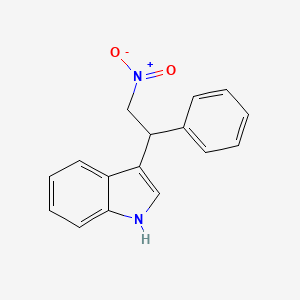

3-(2-nitro-1-phenylethyl)-1H-indole

Description

Significance of Indole (B1671886) and Nitroalkene Scaffolds in Modern Synthetic Chemistry

The indole scaffold is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. researchgate.netrsc.org Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506) underscores its biological relevance. researchgate.net In medicinal chemistry, the indole nucleus is considered a "privileged" structure, meaning it can serve as a versatile template for the development of ligands for a wide range of biological targets. acs.org This has led to the discovery of numerous indole-containing drugs with diverse therapeutic applications. researchgate.netresearchgate.net The ability of the indole ring to be readily functionalized at various positions further enhances its appeal to synthetic chemists. rsc.orgacs.org

Similarly, nitroalkenes are powerful and versatile building blocks in organic synthesis. The strong electron-withdrawing nature of the nitro group activates the carbon-carbon double bond, making nitroalkenes excellent Michael acceptors. This reactivity allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of functionalized molecules. Furthermore, the nitro group itself can be transformed into a variety of other functional groups, including amines, ketones, and oximes, adding to the synthetic utility of nitroalkene-derived products.

Contextualization of 3-(2-nitro-1-phenylethyl)-1H-indole as a Michael Adduct

The compound this compound is the direct product of the Michael addition of indole to (E)-β-nitrostyrene. This reaction, a subset of Friedel-Crafts alkylation, is a cornerstone of carbon-carbon bond formation. researchgate.netresearchgate.net The nucleophilic C3 position of the indole ring attacks the electrophilic β-carbon of the nitrostyrene (B7858105), driven by the electron-withdrawing nitro group.

The regioselectivity of this addition almost exclusively favors the C3-alkylation of the indole nucleus over N-alkylation, a crucial aspect for synthetic applications. nih.gov The resulting adduct, this compound, is not merely a stable product but a versatile intermediate. The presence of the nitro group allows for further synthetic manipulations, such as reduction to the corresponding amine, which can then be used to construct more complex heterocyclic systems.

The development of catalytic, and particularly asymmetric, versions of this Michael addition has been a major focus of research. The ability to control the stereochemistry at the newly formed chiral center is of paramount importance for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. A variety of catalysts, including Lewis acids, organocatalysts, and metal complexes, have been successfully employed to achieve high yields and enantioselectivities in the synthesis of this compound and its derivatives. acs.orgacs.org

Detailed Research Findings

The synthesis of this compound has been extensively studied, with various catalytic systems developed to optimize yield, selectivity, and reaction conditions. Below are tables summarizing key research findings for both the synthesis and characterization of this important Michael adduct.

Synthetic Methodologies for this compound

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Zn(OTf)₂/(S)-Ph-bisoxazoline | CH₂Cl₂ | RT | 11 h | 97 | acs.org |

| HY Zeolite | Solvent-free | 50 | - | High | researchgate.net |

| Ammonium (B1175870) niobium oxalate | Water-Ethanol | RT | - | Good | rsc.org |

| Cp*Rh{(R)-Prophos}(OH₂)₂][SbF₆]₂ | CH₂Cl₂ | 25 | - | Quantitative | acs.org |

Characterization Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₄N₂O₂ | nih.gov |

| Molecular Weight | 266.29 g/mol | nih.gov |

| Melting Point | 142-143.2 °C | nih.gov |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 11.46 (s, 1H), 7.66 (d, J = 8.1 Hz, 1H), 7.54 (d, J = 3.5 Hz, 4H), 7.46 (m, 1H), 7.38 (d, J = 8.1 Hz, 1H), 7.34–7.26 (m, 4H), 7.21 (t, J = 6.8 Hz, 1H), 7.11 (t, J = 7.6 Hz, 1H), 6.98 (t, J = 7.5 Hz, 1H), 5.59–5.41 (m, 2H), 5.21 (t, J = 8.2 Hz, 1H) | nih.gov |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 140.0, 138.7, 137.1, 136.0, 129.7 (2C), 129.2, 128.9 (2C), 128.7 (2C), 127.5 (2C), 127.2, 127.1, 122.4, 120.2, 119.9, 111.3, 109.3, 79.1, 40.8 | nih.gov |

| IR (KBr) ν (cm⁻¹) | 3422, 3051, 2925, 1545, 1489, 1453, 1426, 1364, 1303, 1248, 1166 | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

3-(2-nitro-1-phenylethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c19-18(20)11-15(12-6-2-1-3-7-12)14-10-17-16-9-5-4-8-13(14)16/h1-10,15,17H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQBCZPFTAELGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372391 | |

| Record name | 3-(2-nitro-1-phenylethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51626-47-2 | |

| Record name | 3-(2-nitro-1-phenylethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Nitro 1 Phenylethyl 1h Indole

Michael Addition Approaches

The cornerstone of synthesizing 3-(2-nitro-1-phenylethyl)-1H-indole lies in the Michael addition, a versatile carbon-carbon bond-forming reaction.

In the most common synthetic route, the nucleophilic character of the C3 position of the indole (B1671886) ring is harnessed to attack the electrophilic β-carbon of a nitrostyrene (B7858105) derivative. The reaction between indole and β-nitrostyrene stands as a classic example of this approach. ias.ac.in The electron-withdrawing nature of the nitro group in β-nitrostyrene makes the double bond susceptible to nucleophilic attack, facilitating the formation of the desired 3-substituted indole. The regioselectivity of this reaction is high, with the addition occurring almost exclusively at the C3 position of the indole, avoiding N-alkylation. ias.ac.in

To enhance the efficiency and selectivity of the Michael addition, various catalytic systems have been developed. These can be broadly categorized into homogeneous, heterogeneous, organocatalytic, and Lewis acid catalysis.

Homogeneous catalysts, which exist in the same phase as the reactants, have been employed to facilitate the synthesis of this compound. For instance, chiral half-sandwich rhodium and iridium complexes have been shown to be effective catalyst precursors for the Michael-type Friedel–Crafts reaction between indoles and trans-β-nitrostyrenes, leading to high yields and excellent enantioselectivity. nih.gov In some cases, palladium catalysts have been used in the reductive cyclization of β-nitrostyrenes to form indoles, although this is a different pathway than the direct Michael addition. mdpi.comunimi.it Tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) has also been utilized as a catalyst in aqueous media, providing an environmentally friendly approach to the Michael addition of indoles to electron-deficient olefins. ias.ac.in

Table 1: Homogeneous Catalytic Systems for the Synthesis of 3-Substituted Indoles

| Catalyst Precursor | Reactants | Product | Yield | Enantiomeric Excess (ee) | Reference |

| (SM,RC)-[Cp*M{(R)-Prophos}(OH2)][SbF6]2 (M = Rh, Ir) | Indoles, trans-β-Nitrostyrenes | 3-Substituted Indoles | High | Excellent | nih.gov |

| Tetrabutylammonium hydrogen sulfate (TBAHS) | Indoles, β-Nitrostyrene | This compound | Good to Excellent | Not Applicable | ias.ac.in |

Heterogeneous catalysts offer advantages in terms of easy separation and reusability. HY zeolite has been effectively used as a catalyst for the Michael addition of indoles to β-nitrostyrenes under solvent-free conditions. researchgate.netresearchgate.net This method is considered a greener protocol as it avoids the use of corrosive acids and toxic reagents. researchgate.net The reaction proceeds under mild conditions (50°C) with short reaction times and provides good to high yields of the desired indole derivatives. researchgate.net The HY zeolite catalyst can be recovered and reused for several consecutive runs without a significant drop in its catalytic activity. researchgate.net

Table 2: Performance of HY Zeolite in the Michael Addition of Indole to β-Nitrostyrene

| Entry | Reaction Time (h) | Yield (%) |

| 1 | 1 | 90 |

| 2 (reuse 1) | 1 | 88 |

| 3 (reuse 2) | 1.5 | 87 |

| 4 (reuse 3) | 1.5 | 85 |

| 5 (reuse 4) | 2 | 84 |

| 6 (reuse 5) | 2 | 82 |

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. In the context of the Michael addition of indoles to nitroalkenes, various chiral organic molecules have been used as catalysts. Thiourea-based catalysts, often derived from chiral diamines like (R,R)-1,2-diphenylethylenediamine (DPEN), have shown high efficacy. mdpi.com These catalysts activate the nitroalkene through hydrogen bonding with the thiourea (B124793) moiety, while the amine part of the catalyst forms an enamine with the aldehyde or ketone, which then acts as the nucleophile. mdpi.commdpi.com This dual activation strategy allows for high enantioselectivity in the formation of the Michael adduct. mdpi.com Pyrrolidine-based thiourea organocatalysts have also been successfully employed in the Michael addition of ketones to nitroalkenes. mdpi.com

Table 3: Organocatalysts in Asymmetric Michael Additions

| Organocatalyst Type | Reactants | Product Type | Enantiomeric Excess (ee) | Reference |

| N-monothiourea of (R,R)-1,2-diphenylethylenediamine (DPEN) | Isobutyraldehyde, α,β-Unsaturated nitroalkenes | Michael adducts | 97-99% | mdpi.com |

| Pyrrolidine-based thiourea | Ketones, Nitroalkenes | Michael adducts | Good | mdpi.com |

| Bifunctional binaphthyl-derived amine thiourea | 2,4-pentanedione, trans-β-nitrostyrenes | Michael adducts | up to 97% | acs.org |

Lewis acids can catalyze the Michael addition by activating the electrophile. While the direct Lewis acid-catalyzed addition of indole to β-nitrostyrene to form this compound is a plausible and studied reaction, specific high-yield examples for this exact product are not extensively detailed in the provided search results. However, the general principle of Lewis acid catalysis in Friedel-Crafts type reactions with indoles is well-established. organic-chemistry.org For instance, various Lewis acids such as BF3·Et2O, TiCl4, SnCl4, and Cu(OTf)2 have been shown to be highly efficient in catalyzing the cyclization of ortho-imino phenyldiazoacetates to form 2,3-substituted indoles, demonstrating their power in indole synthesis. organic-chemistry.org The application of such catalysts to the specific Michael addition of indole to β-nitrostyrene is a logical extension of this catalytic strategy.

Catalytic Strategies in Michael Addition for this compound Synthesis

Emerging Catalytic Modalities (e.g., Biocatalysis, Photocatalysis)

The quest for more sustainable and efficient chemical transformations has led to the exploration of novel catalytic modalities for the synthesis of indole derivatives. While specific applications of biocatalysis for the direct synthesis of this compound are still emerging, the principles of enzyme-catalyzed reactions offer significant potential. Enzymes, operating under mild conditions with high stereoselectivity, could provide an environmentally benign route to this molecule.

Photocatalysis, particularly using visible light, has gained traction for its ability to enable unique chemical transformations. rsc.org Merging photocatalysis with Lewis acid catalysis has been shown to be effective in the diastereoselective and enantioselective synthesis of related pyrrolo[1,2-a]indoles through a [3+2] cycloaddition. rsc.org This approach, which involves generating reactive intermediates under gentle irradiation, highlights the potential for developing photocatalytic methods for the Friedel-Crafts alkylation of indoles with nitroalkenes to form this compound. The use of innovative catalysts in this area is a topic of ongoing research, aiming for greener and more efficient synthetic processes. researchgate.net

One-Pot and Multicomponent Reaction Design

One-pot and multicomponent reactions represent a highly efficient strategy for the synthesis of complex molecules like this compound from simple precursors in a single operation, thereby reducing waste and saving resources. Several one-pot procedures have been developed for the synthesis of substituted indoles. For instance, a one-pot synthesis of 3-substituted indoles has been reported starting from 2-(2-nitro-1-phenylethyl)cyclohexanone derivatives using a Palladium on carbon (Pd/C) catalyst. thieme-connect.de This method involves a facile experimental procedure where the starting material is treated with H₂ as a hydrogen donor, followed by an exchange with an acceptor to yield a variety of 3-substituted indoles in high yields. thieme-connect.de

The direct reaction of indoles with nitroalkenes is a common route to the target compound. However, this reaction can be complicated by the formation of inert 3-(2-nitroethyl)-1H-indole byproducts. nih.govresearchgate.net Methodologies have been developed to address this by activating these byproducts for subsequent reactions, effectively creating a one-pot transformation to other valuable derivatives. nih.govresearchgate.net

Multicomponent reactions (MCRs) are particularly attractive for building molecular diversity. Greener MCRs for synthesizing various indole derivatives have been developed using catalysts like L-proline, which can proceed in environmentally friendly solvents like ethanol (B145695) at room temperature to give excellent yields. researchgate.net While not always directly yielding this compound, these methodologies demonstrate the power of MCRs in assembling complex indole-containing structures efficiently. rsc.orgrsc.org

Solvent-Free and Environmentally Conscious Methodologies

In line with the principles of green chemistry, significant efforts have been made to develop solvent-free and environmentally friendly methods for synthesizing this compound. A notable example is the catalyst-free conjugate addition of indoles to nitroalkenes under solvent-free conditions, which offers operational simplicity and good yields of the desired product.

A highly efficient and reusable catalytic system for the Michael addition of indoles to β-nitrostyrenes employs HY zeolite as a catalyst under solvent-free conditions. researchgate.net This method is considered a greener protocol as it avoids the use of corrosive acids and toxic reagents and allows for the easy recovery and reuse of the catalyst for several consecutive runs without a significant loss in activity. researchgate.net Another environmentally conscious approach involves conducting the Michael addition in aqueous media using a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate (TBAHS). ias.ac.in This method provides good to excellent yields of 3-alkylated indoles and avoids the use of volatile organic solvents. ias.ac.in

| Catalyst | Solvent | Conditions | Yield | Reference |

| None | Solvent-Free | Grinding | Good | rsc.org |

| HY Zeolite | Solvent-Free | 50 °C | High | researchgate.net |

| TBAHS | Water | Room Temp. | Good-Excellent | ias.ac.in |

Stereoselective Synthesis of this compound

The biological activity of this compound is often dependent on its stereochemistry. Therefore, the development of stereoselective synthetic methods to control the formation of specific enantiomers and diastereomers is of paramount importance.

Enantioselective Approaches

The catalytic asymmetric Friedel-Crafts reaction of indoles with nitroalkenes stands as one of the most powerful and atom-economical methods to obtain optically active this compound. nih.gov This has been achieved using both chiral metal complexes and organocatalysts. nih.gov

A variety of chiral metal-ligand complexes have been successfully employed. For example, a novel chiral Yb(OTf)₃-pybox complex has been used for the asymmetric Friedel-Crafts alkylation of unprotected indoles with nitroalkenes, affording the products in good to excellent yields and enantioselectivities. nih.gov Similarly, nickel complexes of chiral spiroBox ligands have demonstrated excellent yields (up to 99%) and enantiomeric excess (up to 97%) for a broad range of substrates. rsc.org Chiral aziridine-phosphine ligands in combination with copper(I) complexes have also been effective, yielding the desired products with high enantioselectivity (up to 92% ee). nih.govmdpi.com Half-sandwich rhodium or iridium complexes with chiral phosphine (B1218219) ligands have also been utilized, achieving up to 93% ee. acs.org

| Catalyst System | Indole Substrate | Nitroalkene Substrate | Yield (%) | ee (%) | Reference |

| Yb(OTf)₃/Cl-indeno pybox | Indole | β-nitrostyrene | 81 | 44 | nih.gov |

| Ni(ClO₄)₂/spiroBox | Indole | β-nitrostyrene | 99 | 97 | rsc.org |

| (CuOTf)₂·C₆H₆/aziridine-phosphine | 5-Bromoindole | β-nitrostyrene | 88 | 92 | mdpi.com |

| [Cp*Ir{(R)-Prophos}(H₂O)][SbF₆]₂ | N-methyl-2-methylindole | trans-4-methylthio-β-nitrostyrene | Quantitative | 93 | acs.org |

Diastereoselective Control in Michael Additions

In addition to enantioselectivity, controlling the diastereoselectivity of the Michael addition is crucial when the reaction can generate more than one stereocenter. Organocatalysis has emerged as a powerful tool for achieving high diastereoselectivity. For instance, primary amine-based catalysts like Ts-DPEN, which bear an amino sulfonamide moiety, have been found to be efficient bifunctional organocatalysts for the asymmetric Michael addition of pronucleophiles to nitrostyrenes, yielding products with good diastereomeric ratios. mdpi.com The catalyst is believed to activate the nitroalkene through hydrogen bonding while simultaneously forming an enamine with the nucleophile, thus guiding the stereochemical outcome of the reaction. researchgate.net

Chiral Catalyst Design and Influence on Stereochemistry

The design of the chiral catalyst is the cornerstone of achieving high stereoselectivity in the synthesis of this compound. The steric and electronic properties of the chiral ligand play a decisive role in the enantiomeric excess and yield of the product. nih.govnih.gov

In metal-based catalysis, ligands like pybox and spiroBox create a well-defined chiral environment around the metal center. rsc.orgnih.gov The tunable nature of these ligands allows for the rational design of catalysts to optimize both activity and stereoselectivity. nih.gov For instance, modifications to the oxazoline (B21484) rings and the bridge connecting them can create more effective steric shielding of one face of the coordinated nitroalkene, leading to preferential attack by the indole from the less hindered face. nih.gov

In the case of chiral aziridine-phosphine ligands, the absolute configuration of the carbon atom in the aziridine (B145994) ring has a decisive influence on the stereochemical course of the Friedel-Crafts reaction. mdpi.com DFT studies have also been employed to understand the transition states and the factors governing stereoselectivity, aiding in the rational design of more effective catalysts. acs.org The development of novel chiral scaffolds continues to be an active area of research to further improve the efficiency and selectivity of these important transformations. thieme-connect.de

Mechanistic Investigations of 3 2 Nitro 1 Phenylethyl 1h Indole Formation

Detailed Reaction Mechanism of the Michael Addition

Indole (B1671886) possesses a nucleophilic character at its C3 position due to the electron-donating nature of the nitrogen atom. In many instances, indole can react directly with highly reactive electrophiles. However, for less reactive partners or to increase reaction rates, activation is necessary.

The activation of the indole nucleophile can proceed via several pathways:

Base-Mediated Deprotonation: In the presence of a base, the N-H proton of indole can be removed to form a highly nucleophilic indolide anion. While this increases the nucleophilicity of the indole ring system, it is not always required for the Michael addition to nitroalkenes.

Acid Catalysis: Brønsted or Lewis acids can activate the electrophile rather than the nucleophile. However, the interaction with the indole nitrogen can influence its reactivity.

Bifunctional Organocatalysis: In many modern catalytic systems, the indole is "activated" not through full deprotonation but via hydrogen bonding interactions with a catalyst, which increases the acidity of the N-H proton and enhances the nucleophilicity of the C3 position. nih.govencyclopedia.pub For instance, the tertiary amine moiety of a thiourea (B124793) catalyst can interact with the indole N-H, facilitating its nucleophilic attack. nih.gov

The core C-C bond-forming event is the conjugate addition of the indole nucleophile to the nitroalkene electrophile. The electron-withdrawing nitro group polarizes the C=C double bond of trans-β-nitrostyrene, rendering the β-carbon electron-deficient and thus susceptible to nucleophilic attack.

The mechanism proceeds as follows:

The nucleophilic C3-position of the indole attacks the electrophilic β-carbon of the trans-β-nitrostyrene. wikipedia.org

This attack results in the formation of a new carbon-carbon single bond.

Simultaneously, the π-electrons of the nitroalkene's double bond shift, and the negative charge is delocalized onto the nitro group, forming a resonance-stabilized nitronate anion intermediate, also known as an aci-nitro species. wikipedia.orgacs.org

Kinetic studies on analogous Michael additions have suggested that this C-C bond formation is often the rate-determining step of the catalytic cycle. nih.gov

The final step in the sequence is the protonation of the nitronate intermediate to give the neutral product. The aci-nitro intermediate, generated after the conjugate addition, is a key species that has been spectroscopically detected in related catalytic reactions. acs.org This intermediate abstracts a proton from a proton source in the reaction medium (which could be the protonated catalyst, a solvent molecule, or a co-catalyst) to form the final, stable 3-(2-nitro-1-phenylethyl)-1H-indole product and regenerate the catalyst. nih.govacs.org The sequence concludes with the establishment of the two new stereocenters in the product.

Elucidation of Catalytic Mechanisms

While the Michael addition can proceed without a catalyst, often requiring heat or strong acids/bases, the use of catalysts is crucial for achieving high yields, mild reaction conditions, and especially for controlling enantioselectivity. Catalysts function by lowering the energy of the reaction's transition state. youtube.comyoutube.com

A diverse array of catalysts has been successfully employed for the Michael addition of indoles to nitroalkenes, each stabilizing the transition state through different modes of action.

| Catalyst Type | Specific Example(s) | Mode of Action | References |

| Heterogeneous Acids | HY Zeolite | Activates the nitroalkene by protonating the nitro group, increasing its electrophilicity. Provides a solid surface for the reaction. | researchgate.net, researchgate.net |

| Homogeneous Acids | Iodine, TBAHS | Lewis acids (like I₂) or Brønsted acids activate the electrophile through coordination or protonation of the nitro group. | ias.ac.in, nih.gov |

| Bifunctional Organocatalysts | Thioureas, Squaramides | Stabilize the transition state via dual hydrogen bonding to the nitro group (electrophile) and interaction with the indole (nucleophile). | nih.gov, encyclopedia.pub |

| Metal Complexes | Rhodium, Iridium, Nickel(II) | The metal center coordinates to the nitroalkene, activating it. The chiral ligand environment dictates the stereochemical outcome. | acs.org, encyclopedia.pub |

| Dinuclear Catalysts | Dinuclear Zinc Complexes | The two metal centers work in concert for dual activation of both the nucleophile and the electrophile. | nih.gov |

These catalysts lower the activation energy by providing an alternative reaction pathway where the key transition state, typically the C-C bond-forming step, is at a lower energy compared to the uncatalyzed reaction. youtube.com

The efficacy and stereoselectivity of many modern catalytic systems hinge on specific, non-covalent intermolecular interactions within the transition state. Bifunctional organocatalysts, such as thiourea derivatives, are prime examples of this principle.

In a typical thiourea-catalyzed Michael addition, the catalyst orchestrates the reaction by:

Activating the Electrophile: The two N-H protons of the thiourea moiety form strong hydrogen bonds with the oxygen atoms of the nitro group on the trans-β-nitrostyrene. nih.govencyclopedia.pub This interaction polarizes the nitroalkene, enhances its electrophilicity, and fixes its orientation relative to the nucleophile.

Activating the Nucleophile: A basic site on the catalyst, such as a tertiary amine, interacts with the N-H proton of the indole. nih.gov This interaction increases the nucleophilicity of the C3 carbon without full deprotonation, positioning it for a stereoselective attack on the face of the nitroalkene that is not sterically hindered by the catalyst's framework.

These simultaneous hydrogen-bonding interactions stabilize the build-up of negative charge on the nitro group in the transition state, thereby lowering its energy significantly. nih.gov This precise, three-dimensional arrangement is what allows for high levels of enantioselectivity in asymmetric versions of the reaction. Similarly, in metal-catalyzed reactions, the coordination of the substrate to the metal center and interactions with the chiral ligand environment are the key stabilizing forces that control the reaction pathway. acs.org

Comparative Mechanistic Analysis with Related Indole Functionalizations (e.g., Friedel-Crafts Alkylation)

The formation of this compound through the addition of indole to β-nitrostyrene is a classic example of a Michael addition reaction. However, to fully appreciate its mechanistic nuances, it is instructive to compare it with another fundamental reaction for C-C bond formation at the C3 position of indoles: the Friedel-Crafts alkylation. While both reactions result in the alkylation of the indole nucleus, the underlying mechanisms, activating species, and catalytic systems employed can differ significantly.

The indole ring is an electron-rich aromatic system with its highest nucleophilicity centered at the C3 position. sci-hub.st This inherent reactivity allows it to attack various electrophiles. In the case of the formation of this compound, the electrophile is the β-carbon of the activated alkene, β-nitrostyrene. This reaction is typically categorized as a conjugate or Michael addition. In contrast, a traditional Friedel-Crafts alkylation involves the reaction of indole with electrophiles such as alkyl halides, alcohols, or alkenes, typically activated by a Lewis or Brønsted acid. nih.gov

A key mechanistic distinction lies in the nature of the electrophilic partner and its activation. In the Michael addition with β-nitrostyrene, the nitro group's strong electron-withdrawing nature polarizes the C=C bond, rendering the β-carbon sufficiently electrophilic to be attacked by the nucleophilic indole. This reaction can be catalyzed by a variety of systems, including Lewis acids, Brønsted acids, organocatalysts, and even heterogeneous catalysts like HY zeolite. researchgate.netresearchgate.net For instance, with HY zeolite, the acidic sites of the zeolite are proposed to activate the nitroalkene. researchgate.net Organocatalysts, such as thiourea derivatives, often activate the nitrostyrene (B7858105) through hydrogen bonding. researchgate.net

Conversely, Friedel-Crafts alkylations often require the generation of a more potent electrophile, such as a carbocation or a highly polarized complex. nih.gov For example, when using trichloroacetimidates as alkylating agents, a Lewis acid catalyst is necessary to facilitate the formation of an electrophilic species for the indole to attack. nih.govnih.gov Similarly, the direct alkylation of indoles with amine-based alkylating agents can be achieved using borane (B79455) catalysts like B(C₆F₅)₃, which mediate the heterolytic cleavage of an α-nitrogen C-H bond to generate an iminium ion as the active electrophile. acs.org

The following table provides a comparative overview of the catalysts and general conditions for these two types of indole functionalization.

| Feature | Michael Addition of Indole to β-Nitrostyrene | Friedel-Crafts Alkylation of Indole |

| Electrophile | β-Nitrostyrene (activated alkene) | Alkyl halides, Alcohols, Alkenes, Trichloroacetimidates, etc. |

| Activation | Electron-withdrawing group (NO₂) polarizes the C=C bond. | Lewis/Brønsted acid activation to generate a carbocation or a polarized complex. |

| Typical Catalysts | HY Zeolite researchgate.net, Thiourea derivatives researchgate.net, Phosphoric acid researchgate.net, Metal complexes acs.org, Squaramides encyclopedia.pub | B(C₆F₅)₃ acs.orgrsc.org, Trimethylsilyl trifluoromethanesulfonate (B1224126) richmond.edu, BF₃·OEt₂ researchgate.net, Various Lewis acids (e.g., TiCl₄, SnCl₄) organic-chemistry.org |

| Reaction Conditions | Often mild, can be performed under solvent-free conditions. researchgate.netresearchgate.net | Varies from mild to harsh depending on the electrophile and catalyst. |

Mechanistically, the initial step in both reactions is the nucleophilic attack of the indole C3-position on the electrophile. In the Michael addition, this leads to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product, this compound.

In a Lewis acid-catalyzed Friedel-Crafts alkylation, the catalyst coordinates to the alkylating agent to enhance its electrophilicity. For instance, in the alkylation with trichloroacetimidates, the Lewis acid activates the imidate, which is then attacked by the indole. nih.gov This leads to the formation of a cationic intermediate (a Wheland-type intermediate) which then loses a proton to restore the aromaticity of the indole ring and give the C3-alkylated product.

A detailed comparison of the key mechanistic steps is outlined below:

| Mechanistic Step | Michael Addition (Indole + β-Nitrostyrene) | Friedel-Crafts Alkylation (e.g., with an activated alkylating agent) |

| Electrophile Generation | Inherent polarization of the β-nitrostyrene C=C bond. Catalyst may enhance electrophilicity through coordination/H-bonding. researchgate.net | Lewis or Brønsted acid activates the alkylating agent to form a carbocation or a highly polarized intermediate. nih.govacs.org |

| Nucleophilic Attack | Attack of indole C3 on the β-carbon of nitrostyrene. researchgate.net | Attack of indole C3 on the carbocationic center of the activated alkylating agent. researchgate.net |

| Intermediate | Formation of a resonance-stabilized nitronate anion. | Formation of a resonance-stabilized cationic σ-complex (arenium ion). |

| Final Step | Protonation of the nitronate anion to give the final product. | Deprotonation from the C3 position to restore aromaticity. |

Chemical Transformations and Derivatization of 3 2 Nitro 1 Phenylethyl 1h Indole

Reduction Reactions of the Nitro Group

The nitro group in 3-(2-nitro-1-phenylethyl)-1H-indole is a key functional handle that can be readily transformed into other functionalities, most notably an amino group. The reduction of nitro compounds is a well-established transformation in organic chemistry, and various reagents can be employed to achieve this conversion for both aromatic and aliphatic nitro compounds. wikipedia.org

Common methods for the reduction of the nitro group to a primary amine include catalytic hydrogenation and the use of metal-based reducing agents. commonorganicchemistry.com

Catalytic Hydrogenation:

Palladium on carbon (Pd/C): This is a frequently used method for nitro reductions, effective for both aromatic and aliphatic nitro groups. commonorganicchemistry.com

Raney Nickel: This catalyst is also effective for reducing nitro groups and can be a suitable alternative when trying to avoid dehalogenation in substrates containing aromatic halides. commonorganicchemistry.com

Platinum(IV) oxide (PtO₂): This is another option for catalytic hydrogenation. wikipedia.org

Metal-Based Reductions:

Iron (Fe): The use of iron powder in an acidic medium, such as acetic acid, provides a mild method for the reduction of nitro groups. commonorganicchemistry.comscispace.com

Zinc (Zn): Zinc dust, often in the presence of an acid like acetic acid or a salt like ammonium (B1175870) chloride, is also a mild reducing agent for nitro groups. wikipedia.orgcommonorganicchemistry.com

Tin(II) chloride (SnCl₂): This reagent offers a mild way to reduce nitro groups to amines, often in the presence of other reducible functional groups. scispace.com

Other Reducing Agents:

Lithium aluminum hydride (LiAlH₄): This powerful reducing agent is effective for converting aliphatic nitro compounds into amines. commonorganicchemistry.com

Sodium sulfide (B99878) (Na₂S): This can be a useful alternative when hydrogenation or acidic conditions are not compatible with the substrate. commonorganicchemistry.com

The primary amine, 2-(1H-indol-3-yl)-1-phenylethanamine, obtained from the reduction of this compound, is a valuable building block for further synthetic elaborations. The presence of the amino group opens up a wide range of possible chemical transformations, allowing for the introduction of new functional groups and the construction of diverse molecular scaffolds.

The amine can undergo typical reactions of primary amines, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups on the nitrogen atom.

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Formation of Schiff bases: Condensation with aldehydes or ketones to yield imines, which can be further reduced or used in cycloaddition reactions. An example is the formation of 2-[2-(1H-indol-3-yl)ethyl-iminiomethyl]-4-nitro-phenolate. nih.gov

These transformations allow for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

Functionalization Strategies for the Indole (B1671886) Ring System

The indole ring itself is an electron-rich aromatic system, prone to electrophilic substitution, typically at the C3 position. However, in this compound, the C3 position is already substituted. This directs further functionalization to other positions of the indole nucleus, such as C2, and the nitrogen atom (N1). The presence of the nitro group can also influence the reactivity of the indole ring. researchgate.net

Recent research has focused on the dearomative functionalization of 3-nitroindoles, where the electrophilic character of these compounds is exploited in reactions with various nucleophiles. researchgate.net These reactions often lead to the formation of indoline (B122111) scaffolds with substituents at the C2 and C3 positions. researchgate.net

Strategies for the functionalization of the indole ring in related systems include:

N-Alkylation and N-Arylation: The indole nitrogen can be alkylated or arylated under basic conditions. For instance, 3-nitroindoles have been shown to act as N-centered nucleophiles in aza-1,6-Michael additions to para-quinone methides. mdpi.com

C2-Functionalization: While C3 is the most reactive site for electrophilic attack in unsubstituted indoles, functionalization at the C2 position can be achieved through various methods, often involving lithiation or transition-metal-catalyzed reactions. researchgate.net

C7-Functionalization: Direct functionalization at the C7 position is challenging but can be achieved through directed metalation or transition-metal-catalyzed C-H activation strategies. rsc.org

Cycloaddition Reactions: 3-Nitroindoles can participate as dipolarophiles in [3+2] cycloaddition reactions with various 1,3-dipoles, leading to the diastereoselective synthesis of polycyclic indolines. researchgate.net

These functionalization strategies provide access to a diverse range of substituted indole derivatives with tailored electronic and steric properties.

Role as a Precursor in Complex Molecule Synthesis

This compound and its derivatives serve as important precursors in the synthesis of more complex molecules and natural product analogs. The combination of the indole core and the reactive nitroalkane side chain allows for intricate synthetic transformations.

A notable example is the conversion of 3-(2-nitroethyl)-1H-indole derivatives into 2-(1H-indol-2-yl)acetonitriles. nih.govmdpi.comresearchgate.net This transformation often proceeds through a [4+1]-spirocyclization of the nitroalkene with the indole, which can be complicated by the formation of the more stable 3-(2-nitroethyl)-1H-indole byproduct. nih.govmdpi.com However, methods have been developed to activate this otherwise inert byproduct, enabling its efficient conversion to the desired acetonitrile (B52724) target molecules. nih.govmdpi.com These 2-(1H-indol-2-yl)acetonitriles are valuable intermediates for the synthesis of various biologically active indole alkaloids and pharmaceutical agents. nih.govmdpi.com

Furthermore, the versatile reactivity of the indole and nitro functionalities allows for the construction of various heterocyclic systems fused to the indole ring. For example, reactions of N-protected 3-nitroindoles with ethyl isocyanoacetate can lead to the formation of pyrrolo[3,4-b]indoles or rearranged pyrrolo[2,3-b]indoles, depending on the substituents. researchgate.net

The ability to selectively transform both the nitro group and the indole ring makes this compound a strategic starting material for the assembly of complex molecular frameworks.

Data Tables

Table 1: Derivatives of this compound

| Compound Name | Molecular Formula | Reference |

| 3-(2-Nitro-1-phenylethyl)-2-phenyl-1H-indole | C₂₂H₁₈N₂O₂ | nih.govmdpi.com |

| 3-(2-Nitro-1-(p-tolyl)ethyl)-2-phenyl-1H-indole | C₂₃H₂₀N₂O₂ | nih.gov |

| 3-(2-Nitro-1-phenylethyl)-2-(p-tolyl)-1H-indole | C₂₃H₂₀N₂O₂ | nih.gov |

| 2-(4-Methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole | C₂₃H₂₀N₂O₃ | nih.gov |

| 3-(1-(2-Fluorophenyl)-2-nitroethyl)-2-phenyl-1H-indole | C₂₂H₁₇FN₂O₂ | nih.gov |

| 2-(4-Fluorophenyl)-3-(2-nitro-1-phenylethyl)-1H-indole | C₂₂H₁₇FN₂O₂ | nih.gov |

| 7-Chloro-3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole | C₂₂H₁₇ClN₂O₂ | mdpi.com |

| 2-(3,5-Dimethylphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole | C₂₄H₂₂N₂O₂ | mdpi.com |

Table 2: Amine Derivatives and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Reference |

| [2-(1H-Indol-3-yl)-2-phenylethyl]amine acetate | 5027-78-1 | C₁₈H₂₀N₂O₂ | matrixscientific.com |

| (1H-Indol-3-yl)methanamine | 22259-53-6 | C₉H₁₀N₂ | bldpharm.com |

| 2-[2-(1H-indol-3-yl)ethyl-iminiomethyl]-4-nitro-phenolate | - | C₁₇H₁₅N₃O₃ | nih.gov |

Computational and Theoretical Chemistry Studies on 3 2 Nitro 1 Phenylethyl 1h Indole Systems

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in mapping the potential energy surface of the Michael addition between indole (B1671886) and β-nitrostyrene. These calculations help in identifying the structures of reactants, transition states, intermediates, and products, along with their corresponding energies.

Researchers have employed DFT methods like B3LYP and ωB97XD to investigate the reaction pathways. researchgate.net For instance, in related cycloaddition reactions involving trans-β-nitrostyrene, computational studies have successfully predicted experimentally observed regioselectivity by comparing the energy barriers of different reaction pathways. researchgate.net The analysis of various plausible mechanistic routes, such as the initial attack of the nucleophile at different positions of the nitroalkene, allows for the determination of the most favorable reaction coordinate. researchgate.net Solvent effects are also incorporated into these models, revealing that polar solvents can influence the stability of intermediates and the energy barriers of the reaction. researchgate.net

Table 1: Illustrative Energy Barriers for Different Reaction Pathways in a Related System

| Pathway | Description | Gas Phase Energy Barrier (kcal/mol) | Energy Barrier in Water (kcal/mol) |

| Path A | Nucleophilic attack at the β-position of β-nitrostyrene | 19.31 | 20.75 |

| Path B | Attack at the nitro group oxygen | 43.47 | Not reported |

Note: Data is illustrative and based on a related cycloaddition reaction involving β-nitrostyrene. researchgate.net

Molecular Dynamics and Docking Simulations for Catalyst Design

Molecular dynamics (MD) and docking simulations are instrumental in the rational design of catalysts for the asymmetric Michael addition of indoles to nitroalkenes. These methods allow for the visualization and analysis of the interactions between the catalyst, indole, and β-nitrostyrene at the atomic level.

For organocatalyzed variants of this reaction, docking studies can predict the binding modes of the substrates to the catalyst. mdpi.com This is crucial for understanding how a chiral catalyst can effectively create a stereochemically defined environment around the reactants, guiding the nucleophilic attack to one face of the nitroalkene over the other. MD simulations further complement this by providing a dynamic picture of the catalytic process, revealing the conformational changes and key non-covalent interactions, such as hydrogen bonds, that stabilize the transition state. nih.gov These insights are invaluable for optimizing existing catalysts and designing new ones with enhanced activity and selectivity.

DFT Studies on Electronic Structure and Reactivity

DFT is also extensively used to analyze the electronic structure of the reactants and to predict their reactivity. By calculating global and local reactivity indices, such as the electrophilicity and nucleophilicity indices, researchers can understand the electronic demands of the Michael addition.

Studies on β-nitrostyrene and its derivatives have shown that it acts as a strong electrophile. growingscience.com The analysis of Parr functions or Fukui functions, which are local reactivity descriptors, can identify the most electrophilic and nucleophilic sites within the reacting molecules. researchgate.net For β-nitrostyrene, the β-carbon of the nitrovinyl group is typically identified as the most electrophilic center, which is consistent with it being the site of the Michael attack by the nucleophilic indole. growingscience.com These theoretical analyses provide a quantitative basis for the observed regioselectivity and reactivity patterns. rsc.org

Table 2: Global Electrophilicity Index (ω) for Substituted β-Nitrostyrenes

| Substituent (para-position) | Global Electrophilicity Index (ω) in eV |

| -N(CH₃)₂ | 2.15 |

| -H | Not specified |

| -NO₂ | 3.70 |

Note: Data is illustrative and based on related β-nitrostyrene analogues. growingscience.com An increase in the ω value indicates a stronger electrophilic character.

Prediction of Stereochemical Outcomes

A significant focus of computational work in this area is the prediction of the stereochemical outcome of the asymmetric Michael addition. By calculating the energies of the transition states leading to the different possible stereoisomers (enantiomers and diastereomers), the stereoselectivity of a catalyzed reaction can be predicted.

For the reaction between indole and β-nitrostyrene in the presence of a chiral catalyst, computational models can elucidate the origin of enantioselectivity. The difference in the activation energies for the formation of the (R) and (S) enantiomers is directly related to the enantiomeric excess (ee) observed experimentally. Non-covalent interactions, such as hydrogen bonding between the catalyst and the nitro group of β-nitrostyrene, are often identified as the key factors controlling the stereochemical outcome. researchgate.net Computational studies have successfully explained the stereoselectivity in similar reactions, providing a powerful predictive tool for asymmetric synthesis. researchgate.netosi.lv The analysis of these transition state models allows chemists to understand why a particular catalyst favors the formation of one stereoisomer over another, paving the way for the development of highly stereoselective synthetic methodologies. mdpi.com

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 3-(2-nitro-1-phenylethyl)-1H-indole, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals corresponding to each unique proton environment in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum shows a broad singlet for the indole (B1671886) N-H proton around δ 8.10 ppm. The protons of the phenyl ring and the indole ring appear in the aromatic region, typically between δ 7.16 and δ 7.45 ppm. A key signal is a triplet observed around δ 5.51 ppm, which is attributed to the benzylic proton at the C1 position of the ethyl side chain. The adjacent methylene (B1212753) (CH₂) protons of the nitroethyl group appear as two separate doublets of doublets, indicating their diastereotopic nature, near δ 5.00 and δ 5.10 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms. For this compound, the spectrum reveals signals for all 16 carbon atoms. The carbons of the phenyl and indole rings resonate in the downfield region between approximately δ 111 and δ 137 ppm. The signal for the indole C3, to which the side chain is attached, appears around δ 114.9 ppm. The benzylic carbon (C1 of the ethyl chain) is observed near δ 41.0 ppm, while the carbon bearing the nitro group (C2 of the ethyl chain) is found further downfield around δ 79.2 ppm due to the strong electron-withdrawing effect of the nitro group.

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Indole N-H | 8.10 (s, 1H) | - |

| Aromatic C-H | 7.16-7.45 (m, 9H) | 111.5 - 137.0 |

| Indole C2-H | 6.95 (s, 1H) | 122.6 |

| Indole C3 | - | 114.9 |

| CH-Ph | 5.51 (t, 1H) | 41.0 |

| CH₂-NO₂ | 5.00-5.13 (dd, 2H) | 79.2 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation patterns. Using electron ionization (EI), the mass spectrum of this compound shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 266. hmdb.ca This corresponds to the calculated molecular weight for the formula C₁₆H₁₄N₂O₂, confirming the elemental composition.

High-Resolution Mass Spectrometry (HRMS) can provide an even more precise mass measurement, further validating the molecular formula. For instance, a related compound, 3-(1-(2-methoxyphenyl)-2-nitroethyl)-2-methyl-1H-indole, showed a calculated m/z for its sodium adduct [M+Na]⁺ of 333.1210, with the found value being 333.1205, demonstrating the high accuracy of the technique. mdpi.com

Fragmentation analysis often reveals characteristic losses. A common fragmentation pathway involves the loss of the nitro group (NO₂•, 46 Da) or a nitrous acid molecule (HNO₂, 47 Da). Another typical fragmentation is the cleavage of the bond between the two ethyl carbons, leading to the formation of a stable benzylic cation.

| Technique | Ion | m/z (Observed) | Molecular Formula |

|---|---|---|---|

| EI-MS | [M]⁺ | 266 | C₁₆H₁₄N₂O₂ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a closely related analogue, 3-(2-nitro-1-phenylethyl)-2-(p-tolyl)-1H-indole, provides key diagnostic absorption bands that are characteristic of the parent compound's structure. nih.gov

The spectrum exhibits a sharp absorption band around 3422 cm⁻¹, which is characteristic of the N-H stretching vibration of the indole ring. nih.gov Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are prominently observed around 1545 cm⁻¹ and 1364 cm⁻¹, respectively. nih.gov The presence of aromatic rings is confirmed by C-H stretching vibrations typically above 3000 cm⁻¹ (e.g., 3051 cm⁻¹) and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. nih.gov Aliphatic C-H stretching from the ethyl side chain can be seen in the 2925 cm⁻¹ region. nih.gov

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3422 | N-H Stretch | Indole N-H |

| 3051 | C-H Stretch | Aromatic |

| 2925 | C-H Stretch | Aliphatic |

| 1545 | Asymmetric N-O Stretch | Nitro (NO₂) |

| 1364 | Symmetric N-O Stretch | Nitro (NO₂) |

X-ray Crystallography for Definitive Structure and Stereochemical Determination

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique can unambiguously establish atomic connectivity, bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

While specific X-ray crystallographic data for this compound is not prominently available in surveyed literature, analysis of related structures demonstrates the power of this method. researchgate.net If a suitable single crystal of the compound were analyzed, the resulting data would provide precise coordinates for each atom in the crystal lattice. This would confirm the substitution pattern on the indole and phenyl rings and definitively establish the relative orientation of the phenyl and nitroethyl groups around the chiral center. Key parameters determined would include the crystal system, space group, and unit cell dimensions. For example, a different indole derivative was found to crystallize in the triclinic crystal system with a P-1 space group. sigmaaldrich.com Such an analysis for this compound would provide the ultimate proof of its molecular structure and stereochemistry.

Applications and Future Directions in Organic and Medicinal Chemistry Research

Utility as a Synthetic Intermediate for Biologically Relevant Molecules

The compound 3-(2-nitro-1-phenylethyl)-1H-indole serves as a valuable synthetic intermediate for accessing a variety of biologically significant molecules. Its structure, featuring a reactive nitro group and a modifiable indole (B1671886) core, allows for diverse chemical transformations.

One key application is its role as a precursor to tryptamines and their derivatives. The nitro group can be reduced to a primary amine, a fundamental transformation that opens the door to a wide array of tryptamine-based compounds known for their neurological and physiological effects. sci-hub.se Furthermore, the core structure is an intermediate in the synthesis of more complex, biologically active indole compounds. sci-hub.se For instance, research has demonstrated the synthesis of 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole, which is then reduced using lithium aluminum hydride to yield the corresponding amine, a crucial step toward novel indole-2-carboxamides. nih.gov

A significant challenge in certain indole syntheses is the unintended formation of thermodynamically stable and relatively inert 3-(2-nitroethyl)-1H-indole byproducts. nih.govmdpi.com However, recent methodologies have turned this problem into an opportunity. An efficient protocol has been developed to activate these otherwise unreactive nitroalkanes. nih.govmdpi.com This method facilitates a spirocyclization and subsequent rearrangement to produce 2-(1H-indol-2-yl)acetonitriles. nih.govmdpi.com These acetonitrile (B52724) derivatives are valuable intermediates themselves, as they are related to 1H-indole-2-acetic acids, a class of naturally occurring alkaloids with notable bioactivities and applications in the total synthesis of pharmaceuticals. nih.govmdpi.com The activation process is proposed to involve the in-situ formation of a phosphorylated nitronate species, which is more reactive than the starting nitroalkane. nih.gov

The versatility of the 3-(2-nitroalkyl) indole skeleton is further highlighted by its use in one-pot syntheses. For example, related 2-(2-nitro-1-phenylethyl)cyclohexanone derivatives can be readily prepared and then catalyzed by Palladium on carbon (Pd/C) to afford a variety of 3-substituted indoles in high yields. uco.edu These strategies showcase how the this compound scaffold and its analogues are pivotal starting materials for constructing complex molecules with potential therapeutic relevance.

Structure-Activity Relationship (SAR) Studies within Indole-Nitroalkane Hybrid Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For indole-nitroalkane hybrids, SAR studies help to identify the key structural features required for a desired pharmacological effect. researchgate.netnih.gov

The indole core itself is a "privileged structure" in drug discovery due to its ability to interact with various biological targets. researchgate.netresearchgate.net In SAR studies, the indole ring's nitrogen atom is a critical site for interaction, often participating in hydrogen bonding with receptor targets like the carbonyl group of specific amino acid residues (e.g., Glu190) in enzymes. nih.gov The substituents at different positions on the indole ring can dramatically alter a molecule's shape, electronic properties, and binding affinity.

Within the broader class of indole derivatives, SAR studies have elucidated several common features:

Hydrogen Bonding: The nitrogen atom of the indole ring and atoms within substituent groups (like the amide nitrogen in carboxamides) can act as hydrogen bond donors or acceptors, forming crucial interactions with biological targets. researchgate.netnih.gov

Hydrophobic Interactions: The aromatic rings of the indole and phenyl groups can engage in hydrophobic and pi-stacking interactions with amino acid residues like phenylalanine at the binding site of a receptor. nih.gov

Substituent Effects: The nature and position of substituents on the phenyl ring or the indole core can modulate activity. For example, in a series of indole derivatives designed as EGFR/VEGFR-2 inhibitors, specific substitutions were key to achieving dual inhibitory action. nih.gov

These principles from related indole compounds are directly applicable to designing SAR studies for this compound derivatives, where modifications to the phenyl ring, the indole core, and the nitroalkane chain would be systematically evaluated to optimize therapeutic activity.

Research into Its Role in the Development of Novel Therapeutic Agents through Mechanistic Investigation

The this compound scaffold is a promising starting point for the development of new therapeutic agents, particularly in oncology. The nitro group is a key functional handle, not only for synthetic elaboration but also due to the prevalence of nitroaromatic and nitroheterocyclic compounds in approved drugs. mdpi.com

Research has shown that derivatives of this scaffold can be elaborated into potent antiproliferative agents. For example, 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole is a direct precursor to indole-2-carboxamides that have been investigated as multi-target inhibitors, potentially targeting both Raf and EGFR/VEGFR kinases, which are implicated in cancer progression. nih.gov The rationale is that dual inhibitors could be effective against cancers that have developed resistance to single-target therapies. nih.gov

Mechanistic investigations are crucial for understanding how these molecules exert their effects. Molecular docking studies on related indole derivatives have provided insights into their binding modes. For example, the 2-phenyl indole moiety can fit into the binding pocket of EGFR, forming pi-H interactions and other hydrophobic interactions with key amino acid residues. nih.gov Further studies on indole derivatives have demonstrated their ability to inhibit angiogenesis (the formation of new blood vessels) and cell proliferation, with some compounds showing IC50 values in the micromolar range against cancer cell lines like A549 (lung cancer). researchgate.net The anti-angiogenic effect can be linked to the downregulation of the VEGF gene, a critical regulator of blood vessel formation. researchgate.net

The proposed mechanism for the conversion of 3-(2-nitroethyl)-1H-indoles into other useful structures involves the formation of a nitronic acid species, which can then be activated. nih.gov Understanding such reaction mechanisms is vital for optimizing synthetic routes and creating libraries of related compounds for biological screening. nih.gov While many studies focus on the indole core, the nitro group itself is known to be crucial for the biological activity of many antiparasitic agents, where it can be bioreduced to produce toxic radical species within the target organism. researchgate.net This suggests a potential dual role for the nitro group in this compound derivatives, serving as both a synthetic handle and a potential pharmacophore.

Challenges and Opportunities in Indole-Nitroalkene Chemistry

The chemistry of indoles and nitroalkenes, which are the precursors to this compound, presents both significant challenges and exciting opportunities for organic synthesis and drug discovery.

Challenges:

Precursor Instability and Toxicity: A primary route to 3-(2-nitroalkyl) indoles involves the reaction of indoles with nitroalkenes. sci-hub.se However, nitroalkenes, especially those with smaller alkyl chains, can be unstable and toxic, which complicates their handling and use in synthesis. sci-hub.se

Controlling Reactivity: The indole nucleus is electron-rich, while 3-nitroindole derivatives can exhibit electrophilic character. researchgate.net Managing the reactivity of these opposing electronic characteristics within the same synthetic space can be challenging but also allows for unique transformations. researchgate.net

Opportunities:

Access to Diverse Scaffolds: The reaction between indoles and nitroalkenes, often a Friedel-Crafts-type process, can be catalyzed by a wide range of Lewis acids, allowing for a high degree of control and the synthesis of a diverse library of 3-(2-nitroalkyl) indoles. sci-hub.se

Novel Dearomatization Reactions: The electron-withdrawing nature of the nitro group makes 3-nitroindole derivatives susceptible to reactions with electron-rich species. This has opened up a range of new and challenging chemical reactions, including dearomatization processes like (3+2) cycloadditions, which provide access to complex, three-dimensional indoline (B122111) scaffolds that are prevalent in natural products and pharmaceuticals. researchgate.net

Asymmetric Synthesis: The use of chiral acid catalysts in the reaction between indoles and nitroalkenes allows for the asymmetric synthesis of 3-(2-nitroalkyl) indoles, providing access to enantiomerically pure compounds which is critical for developing modern pharmaceuticals. sci-hub.se

Q & A

Q. What are the primary synthetic methodologies for 3-(2-nitro-1-phenylethyl)-1H-indole, and how are they optimized?

The compound is synthesized via transition metal-mediated reactions, such as Pd- or Rh-catalyzed cross-couplings, or selective electrophilic substitutions on indole precursors. For example, Pd-mediated methodologies enable the introduction of nitrovinyl or aryl groups at the indole C3 position. Optimization involves solvent choice, temperature control, and catalyst loading to improve yield and reduce byproducts. Structural confirmation is achieved via NMR and HRMS .

Q. How is the crystallographic structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Studies report unit cell parameters, bond angles, and intermolecular interactions (e.g., π-π stacking). For derivatives like 3-(2-nitrovinyl)-1H-indole, SC-XRD data revealed a planar nitrovinyl moiety conjugated with the indole ring, critical for electronic property analysis .

Q. What spectroscopic techniques are used to characterize this compound?

- 1H/13C NMR : Assigns proton environments and carbon frameworks (e.g., indole NH at δ 8.0–8.3 ppm, nitro group deshielding adjacent protons).

- HRMS : Validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹). Spectral data must align with computational predictions (DFT) for validation .

Advanced Research Questions

Q. How do structural modifications at the indole C3 position influence biological activity?

Substituents like nitrovinyl, benzyl, or heterocyclic groups modulate activity. For example:

- Nitrovinyl groups enhance electrophilicity, enabling covalent interactions with biological targets.

- Benzyl substituents improve lipophilicity, affecting membrane permeability. SAR studies on 5-fluoro-1H-indole-2,3-dione derivatives show that electron-withdrawing groups (e.g., -NO₂) increase antimicrobial potency by disrupting bacterial membranes .

Q. What strategies resolve contradictions in reported biological data for indole derivatives?

Discrepancies in IC50 values or receptor binding affinities often arise from assay conditions (e.g., cell line variability, solvent effects). To address this:

- Use standardized protocols (e.g., NIH/NCATS guidelines).

- Validate results with orthogonal assays (e.g., SPR for binding, tubulin polymerization inhibition for cytotoxicity). Studies on multitarget ligands for neurodegenerative diseases highlight the need for dual 5HT1A/SERT affinity validation to reconcile conflicting activity profiles .

Q. How can computational methods aid in designing novel this compound derivatives?

- Molecular Docking : Predicts binding modes to targets like tubulin or serotonin receptors. For example, derivatives with 3-(piperidin-3-yl)-1H-indole residues show improved 5HT1A receptor docking scores compared to piperidin-4-yl analogs.

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity.

- MD Simulations : Assess stability of ligand-target complexes over time .

Q. What role does the nitro group play in the compound’s reactivity and stability?

The nitro group acts as a strong electron-withdrawing group, polarizing the indole ring and facilitating nucleophilic aromatic substitutions. However, it also introduces photolability, requiring storage in dark, cool conditions. Stability studies using HPLC-UV show <5% degradation over 6 months at -20°C .

Methodological Considerations

Q. How are conflicting crystallographic data resolved for indole derivatives?

Discrepancies in bond lengths or space groups are addressed by:

- Re-measuring diffraction data at higher resolution (e.g., synchrotron sources).

- Applying Hirshfeld surface analysis to quantify intermolecular interactions.

- Cross-validating with DFT-optimized geometries .

Q. What in vitro assays are suitable for evaluating neuroprotective potential?

- MTT Assay : Measures neuronal cell viability under oxidative stress (e.g., H2O2-induced SH-SY5Y cells).

- AChE Inhibition : Assesses anti-Alzheimer’s activity via Ellman’s method.

- ROS Scavenging : Quantifies reduction in reactive oxygen species using DCFH-DA probes. Gramine derivatives like ITH12657 show neuroprotection via dual AChE inhibition and ROS scavenging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.